molecular formula C8H9ClN2 B1592278 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 210539-05-2

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B1592278
M. Wt: 168.62 g/mol
InChI Key: CQDMQOQCJRLUQN-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound that contains a naphthyridine ring with a chloro substituent at the 2-position . It is also known as 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride . The compound has a molecular weight of 205.09 .


Synthesis Analysis

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine involves the reaction of 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine with an excess of phosphorus oxychloride . The reaction is carried out under nitrogen protection and heated to reflux . The phosphorus oxychloride dissolves to start the reaction, which eventually turns into a black viscous liquid indicating the end of the reaction .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is represented by the linear formula C8H9ClN2 . The InChI code for this compound is 1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7 (6)11-8/h1-2,10H,3-5H2 .


Physical And Chemical Properties Analysis

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Organic Light Emitting Materials and Photonic Devices

    • 1,6-Naphthyridine, which includes 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, is a heterocyclic system composed of two nitrogen-containing aromatic rings. It has a special rigid planar structure and exhibits good photophysical and photochemical properties . Therefore, it has been widely used in organic light-emitting materials and photonic devices .
  • Fluorescent Chemical Sensors

    • The unique photophysical properties of 1,6-naphthyridine make it a good candidate for the development of fluorescent chemical sensors .
  • Organic Molecular Catalysis and Coordination Chemistry

    • 1,6-Naphthyridine compounds are also used in organic molecular catalysis and coordination chemistry due to their special structure .
  • Pharmaceutical Research

    • 1,6-Naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
  • Chemical Synthesis

    • “2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound that can be used in various chemical syntheses . Its specific applications would depend on the reactions it’s involved in and the desired products.
  • Material Science

    • Given its unique properties, “2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine” could potentially be used in material science for the development of new materials .
  • Chemical Synthesis

    • “2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound that can be used in various chemical syntheses . Its specific applications would depend on the reactions it’s involved in and the desired products.
  • Material Science

    • Given its unique properties, “2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine” could potentially be used in material science for the development of new materials .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It is harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDMQOQCJRLUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593905
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

CAS RN

210539-05-2
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Szabó, O Éliás, P Erdélyi, A Potor… - Journal of Medicinal …, 2022 - ACS Publications
The discovery and characterization of novel naphthyridine derivatives with selective α5-GABA A R negative allosteric modulator (NAM) activity are disclosed. Utilizing a scaffold-hopping …
Number of citations: 4 pubs.acs.org
X Tao, C Gao, ZG Huang, W Luo, KL Liu… - Bioorganic & Medicinal …, 2019 - Elsevier
New analogues of antitubercular drug Delamanid were prepared, seeking drug candidates with enhanced aqueous solubility and high efficacy. The strategy involved replacement of …
Number of citations: 6 www.sciencedirect.com
H Zhou - 2021 - search.proquest.com
Thesis Draft Final Page 1 DESIGN, CREATION, AND STUDY OF A NOVEL SERIES OF REV-ERB𝛂/𝛃 AGONISTS AS A POTENTIAL THERAPEUTIC TARGET IN THE TREATMENT OF …
Number of citations: 0 search.proquest.com
B Barna, T Gáti, A Kotschy… - European Journal of …, 2022 - Wiley Online Library
A one‐pot two‐step chemo‐enzymatic approach for the functionalization of substituted 1,2,3,4‐tetrahydroisoquinolines (THIQs) was developed. The system combines monoamine …
E Cha, J Kim, L Gotina, J Kim, HJ Kim… - Journal of Medicinal …, 2023 - ACS Publications
Because of the wide use of Fingolimod for the treatment of multiple sclerosis (MS) and its cardiovascular side effects such as bradycardia, second-generation sphingosine 1-phosphate …
Number of citations: 4 pubs.acs.org
HC Playa - 2014 - dc.uthsc.edu
Using prior biological data, pharmacophore models were made for hCNT1, hCNT3, hENT1, and hENT4. The hCNT3 and hCNT1 pharmacophore were used to select compounds for …
Number of citations: 3 dc.uthsc.edu
Z Li, X Wang, J Eksterowicz… - Journal of medicinal …, 2014 - ACS Publications
We describe the structural optimization of a lead compound 1 that exhibits dual inhibitory activities against FLT3 and CDK4. A series of pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidine …
Number of citations: 79 pubs.acs.org

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